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(R)-10,11-Dehydrocurvularin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

Cat. No.: B013541

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(R)-10,11-Dehydrocurvularin is a fungal metabolite belonging to the macrolide family of natural products. This compound has garnered significant interest within the scientific community for its diverse biological activities, including antitumor, anti-inflammatory, and signaling pathway modulatory effects. This technical guide provides an in-depth overview of its chemical identifiers, biological activities with a focus on key signaling pathways, and detailed experimental protocols for researchers in drug discovery and development.

Core Identifiers and Physicochemical Properties

(R)-10,11-Dehydrocurvularin is distinguished by a unique 12-membered macrolactone ring fused to a resorcinol moiety. Accurate identification of this compound is crucial for research and development purposes. The primary identifiers and physicochemical properties are summarized below.



Identifier Type	Value	
CAS Number	1095588-70-7[1]	
Molecular Formula	C16H18O5[1]	
Molecular Weight	290.31 g/mol [1]	
IUPAC Name	(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione[1]	
Synonyms	(+)-(10E,15R)-10,11-dehydrocurvularin, α ,β-Dehydrocurvularin, Dehydrocurvularin, Trans-Dehydrocurvularin[1][2]	
PubChem CID	643826[1]	
ChEBI ID	CHEBI:203297[1]	
Appearance	White powder[2]	
Melting Point	220-223°C[2]	
Solubility	Soluble in DMSO and Ethanol	

Biological Activity and Therapeutic Potential

(R)-10,11-Dehydrocurvularin exhibits a range of biological activities, making it a compound of interest for therapeutic development, particularly in oncology and inflammatory diseases.

Antitumor Activity

The compound has demonstrated potent cytotoxic effects against various human cancer cell lines. This activity is attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.



Cancer Cell Line	IC50 Value (μM)	Reference
A2780 (Ovarian)	4.3	INVALID-LINK
DU-145 (Prostate)	6.0	INVALID-LINK
Various	1.25 (mean)	INVALID-LINK[3]
MDA-MB-231	2-8 (dose-dependent inhibition)	INVALID-LINK[4]
MDA-MB-468	2-8 (dose-dependent inhibition)	INVALID-LINK[4]

In vivo studies using a nude mouse model with MDA-MB-231 xenografts showed that intraperitoneal administration of **(R)-10,11-Dehydrocurvularin** at a dose of 30 mg/kg/day for 14 days significantly suppressed tumor growth.[4]

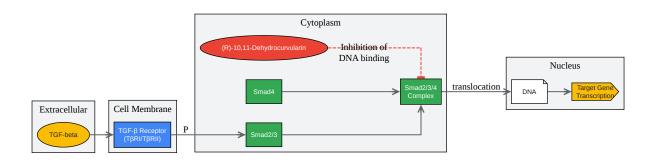
Modulation of Key Signaling Pathways

The therapeutic effects of **(R)-10,11-Dehydrocurvularin** are closely linked to its ability to interfere with critical cellular signaling pathways.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF- β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. **(R)-10,11-Dehydrocurvularin** has been shown to inhibit TGF- β signaling.[5] This inhibition is thought to occur through the prevention of the binding of activated Smad2/3 transcription factors to DNA.[5]



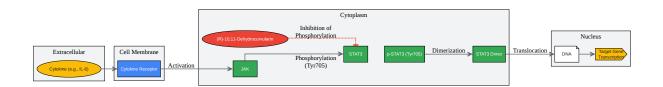


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TGF-β Signaling Inhibition

Suppression of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. **(R)-10,11-Dehydrocurvularin** selectively inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is a critical step for its activation and dimerization.[4]



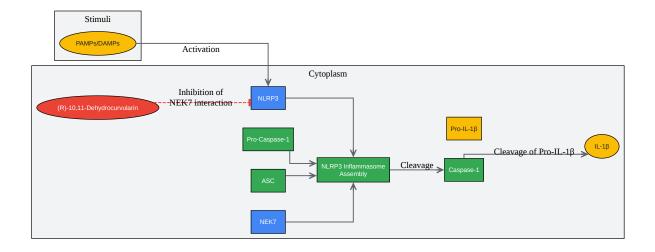
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STAT3 Signaling Inhibition

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, can contribute to chronic inflammatory diseases. **(R)-10,11-Dehydrocurvularin** has been shown to specifically inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of the pro-inflammatory cytokine IL-1β and decreased caspase-1 activation.[6] The proposed mechanism involves the disruption of the interaction between NEK7 and NLRP3.[6]



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NLRP3 Inflammasome Inhibition

Experimental Protocols



The following are generalized protocols for assays relevant to the study of **(R)-10,11- Dehydrocurvularin**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

TGF-β Reporter Gene Assay

This assay measures the activity of the TGF- β signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Smad-responsive promoter.

- Cell Culture: Plate TGF-β responsive reporter cells (e.g., TMLC cells) in a 96-well plate and culture overnight.
- Treatment: Treat the cells with varying concentrations of **(R)-10,11-Dehydrocurvularin** for 1-2 hours.
- Stimulation: Add a known concentration of TGF-β1 (e.g., EC₈₀ concentration) to induce signaling and incubate for 16-24 hours.
- Lysis: Lyse the cells using a suitable lysis buffer.
- Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
- Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition at each concentration of the compound.

STAT3 Phosphorylation Western Blot Assay

This assay is used to determine the effect of **(R)-10,11-Dehydrocurvularin** on the phosphorylation of STAT3.

- Cell Culture and Treatment: Culture appropriate cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Pre-treat the cells with different concentrations of (R)-10,11-Dehydrocurvularin for a specified time (e.g., 2-4 hours).
- Stimulation: Induce STAT3 phosphorylation by treating the cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for 15-30 minutes.



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein per sample on an SDSpolyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705)
 overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate.
- Analysis: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control. Quantify the band intensities to determine the change in phosphorylated STAT3 relative to total STAT3.

NLRP3 Inflammasome Activation Assay (IL-1ß ELISA)

This assay quantifies the release of IL-1 β from macrophages as a measure of NLRP3 inflammasome activation.

- Cell Culture and Priming: Plate macrophages (e.g., PMA-differentiated THP-1 cells or bone marrow-derived macrophages) in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
- Inhibition: Pre-treat the cells with various concentrations of (R)-10,11-Dehydrocurvularin for 1 hour.



- Activation: Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 5 μM), for 1-2 hours.
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
- ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of IL-1β secretion by (R)-10,11 Dehydrocurvularin compared to the stimulated control.

Conclusion

(R)-10,11-Dehydrocurvularin is a promising natural product with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF- β , STAT3, and the NLRP3 inflammasome, provides a strong rationale for its further investigation. The technical information and experimental protocols provided in this guide are intended to facilitate and standardize future research into this compelling molecule.

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